[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate
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Overview
Description
KRP 203-phosphate is a phosphorylated derivative of KRP-203, a sphingosine-1-phosphate receptor modulator. It is primarily known for its immunomodulatory properties, which are utilized in various therapeutic applications. KRP 203-phosphate acts by targeting sphingosine-1-phosphate receptors, particularly subtype 1, to regulate immune cell trafficking and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
KRP-203 is synthesized through a multi-step chemical process, which involves the phosphorylation of KRP-203 by sphingosine kinase 2 to produce KRP 203-phosphate . The specific reaction conditions and reagents used in this synthesis are proprietary and not widely disclosed in public literature.
Industrial Production Methods
The industrial production of KRP 203-phosphate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
KRP 203-phosphate undergoes various chemical reactions, including:
Phosphorylation: The conversion of KRP-203 to KRP 203-phosphate by sphingosine kinase 2.
Oxidation and Reduction: These reactions are less common for KRP 203-phosphate but may occur under specific conditions.
Substitution: Potential substitution reactions involving the phosphate group.
Common Reagents and Conditions
Phosphorylation: Sphingosine kinase 2 and ATP are commonly used reagents.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used under controlled conditions.
Major Products Formed
The primary product formed from the phosphorylation of KRP-203 is KRP 203-phosphate. Other potential by-products depend on the specific reaction conditions and reagents used .
Scientific Research Applications
KRP 203-phosphate has a wide range of scientific research applications, including:
Immunology: Used as an immunomodulator to study immune cell trafficking and inflammation.
Transplantation Medicine: Investigated for its potential to improve islet allotransplantation outcomes by preserving endocrine function and promoting neovascularization.
Atherosclerosis Research: Studied for its ability to reduce atherosclerotic lesion formation and modulate lymphocyte and macrophage function.
Inflammatory Bowel Disease: Evaluated for its efficacy in treating ulcerative colitis by reducing the number of activated lymphocytes in the gastrointestinal tract.
Mechanism of Action
KRP 203-phosphate exerts its effects by binding to sphingosine-1-phosphate receptors, particularly subtype 1 (S1PR1). This binding induces the sequestration of peripheral lymphocytes, reducing their circulation and homing them to secondary lymphoid organs . The activation of S1PR1 triggers downstream signaling pathways, including AKT, Rac, Rho, ERK, and PKC, leading to various biological effects such as immune cell trafficking, angiogenesis, and cell survival .
Comparison with Similar Compounds
KRP 203-phosphate is similar to other sphingosine-1-phosphate receptor modulators, such as:
Fingolimod: A synthetic analog targeting multiple S1P receptor subtypes, used in multiple sclerosis treatment.
Ozanimod: A selective S1P receptor modulator used in the treatment of multiple sclerosis and ulcerative colitis.
Siponimod: Another S1P receptor modulator used for treating multiple sclerosis.
Uniqueness
Its ability to modulate immune cell trafficking and reduce inflammation makes it a valuable compound for various therapeutic applications .
Properties
Molecular Formula |
C23H25ClNO6PS |
---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C23H25ClNO6PS/c24-22-14-21(10-9-17(22)11-12-23(25,15-26)16-30-32(27,28)29)33-20-8-4-7-19(13-20)31-18-5-2-1-3-6-18/h1-10,13-14,26H,11-12,15-16,25H2,(H2,27,28,29) |
InChI Key |
BZVUYJGCYLMFGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(COP(=O)(O)O)N)Cl |
Origin of Product |
United States |
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